Tetrakis(trimethylsilyloxy)silane (TTMSS) is a silicon-containing organic compound frequently employed as a precursor in material science, particularly in the deposition of thin films via techniques like Plasma-Enhanced Chemical Vapor Deposition (PECVD). Its chemical formula is C12H36O4Si5. TTMSS is favored for its ability to generate silicon oxide (SiO2)-like films with desirable properties, including low dielectric constants, hydrophobicity, and potential for nanostructuring. [, , ]
Tetrakis(trimethylsiloxy)silane, with the chemical formula and CAS number 3555-47-3, is an organosilicon compound characterized by its unique molecular structure, which includes four trimethylsiloxy groups attached to a silicon atom. This compound is notable for its applications in surface modification and as a precursor for silicon-based materials. It appears as a colorless liquid and has a melting point of approximately -60 °C and a boiling point ranging from 103 to 106 °C under reduced pressure .
Tetrakis(trimethylsiloxy)silane is classified under organosilicon compounds due to its silicon-oxygen framework. It is synthesized primarily through reactions involving silicon tetrachloride and trimethylsilyl chloride. The compound serves as a precursor in various chemical processes, particularly in the synthesis of silicon-based materials and surface treatments .
The primary method for synthesizing tetrakis(trimethylsiloxy)silane involves the reaction of silicon tetrachloride with trimethylchlorosilane in the presence of lithium metal. This reaction can be conducted under inert atmospheres to prevent moisture interference. The general steps include:
The yield from this process can reach up to 98.4%, demonstrating its efficiency .
Tetrakis(trimethylsiloxy)silane features a tetrahedral molecular geometry similar to that of elemental silicon, with silicon atoms bonded to four siloxy groups. The structural formula can be represented as:
This structure contributes to its unique properties, including thermal stability and reactivity towards hydroxyl groups in organic molecules . The molecular weight of tetrakis(trimethylsiloxy)silane is approximately 384.84 g/mol .
Tetrakis(trimethylsiloxy)silane participates in various chemical reactions, primarily involving silylation processes where it acts as a silylating agent:
The mechanism by which tetrakis(trimethylsiloxy)silane modifies surfaces involves the formation of siloxane bonds upon contact with hydroxylated surfaces. This process typically includes:
Tetrakis(trimethylsiloxy)silane finds numerous applications across various scientific fields:
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